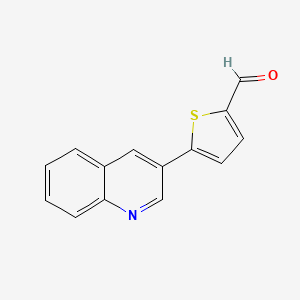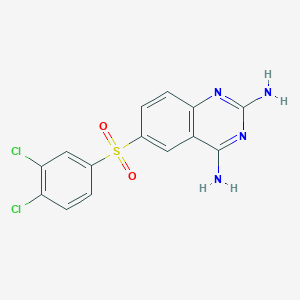![molecular formula C14H20Cl2N2O3 B14004870 DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl- CAS No. 42266-68-2](/img/structure/B14004870.png)
DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl- is a synthetic compound derived from tyrosine, an amino acid that plays a crucial role in protein synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl- typically involves the alkylation of DL-tyrosine with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the final product .
化学反应分析
Types of Reactions
DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles like thiols or amines, often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted tyrosine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in protein interactions and enzyme inhibition.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell division.
作用机制
The compound exerts its effects primarily through alkylation, where the bis(2-chloroethyl)amino group forms covalent bonds with DNA. This leads to cross-linking of DNA strands, inhibiting DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair .
相似化合物的比较
Similar Compounds
Melphalan: Another alkylating agent used in cancer treatment.
Chlorambucil: A nitrogen mustard alkylating agent with similar DNA cross-linking properties.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Uniqueness
DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl- is unique due to its specific derivation from tyrosine, which may confer additional biological activity related to its amino acid structure. This uniqueness potentially enhances its selectivity and efficacy in targeting cancer cells compared to other alkylating agents .
属性
CAS 编号 |
42266-68-2 |
|---|---|
分子式 |
C14H20Cl2N2O3 |
分子量 |
335.2 g/mol |
IUPAC 名称 |
2-amino-3-[3-[bis(2-chloroethyl)amino]-4-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C14H20Cl2N2O3/c1-21-13-3-2-10(8-11(17)14(19)20)9-12(13)18(6-4-15)7-5-16/h2-3,9,11H,4-8,17H2,1H3,(H,19,20) |
InChI 键 |
ISBKXKSWUGYEPC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


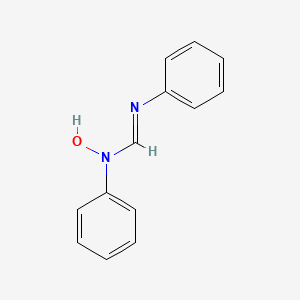
![Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate](/img/structure/B14004798.png)
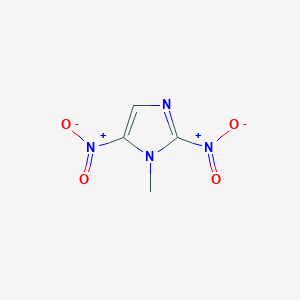
![4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol](/img/structure/B14004806.png)
![1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane](/img/structure/B14004808.png)
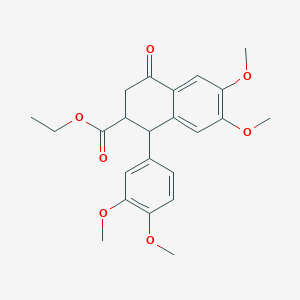
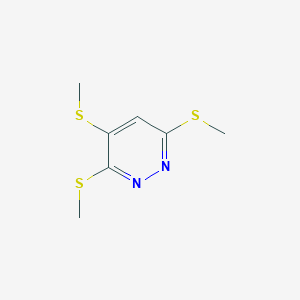
![{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid](/img/structure/B14004823.png)
![4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B14004844.png)
![n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide](/img/structure/B14004849.png)

![N-[[2-Chloro-7-[[(3-nitrophenyl)hydrazinylidene]methyl]-1-phenyl-indol-3-YL]methylideneamino]-3-nitro-aniline](/img/structure/B14004860.png)
